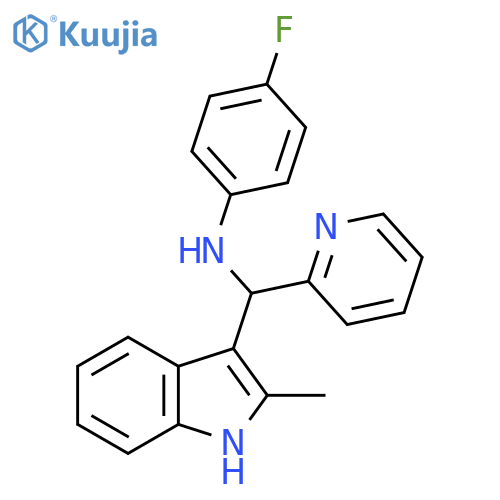Cas no 307543-58-4 (4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline)

307543-58-4 structure
商品名:4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline
4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline
- Oprea1_402499
- Z56842363
- F0815-0095
- 4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
- Oprea1_508127
- AKOS000808809
- 307543-58-4
- AKOS016290474
- 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline
- 4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
-
- インチ: 1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(19-8-4-5-13-23-19)25-16-11-9-15(22)10-12-16/h2-13,21,24-25H,1H3
- InChIKey: HYKOICNXDXPVSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)NC(C1C=CC=CN=1)C1=C(C)NC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 331.14847575g/mol
- どういたいしつりょう: 331.14847575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 40.7Ų
4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0815-0095-2μmol |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-10μmol |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-1mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-75mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-100mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-50mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-15mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-5μmol |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-10mg |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0815-0095-20μmol |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline |
307543-58-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
307543-58-4 (4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
